molecular formula C13H21F3N2O2 B7043320 1-(6-oxaspiro[2.5]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea

1-(6-oxaspiro[2.5]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea

Cat. No.: B7043320
M. Wt: 294.31 g/mol
InChI Key: UNBVNZJTVWDYBS-AXDSSHIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Oxaspiro[25]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-oxaspiro[2.5]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the spirocyclic ring and the introduction of the trifluoromethyl group. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(6-Oxaspiro[2.5]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Oxaspiro[2.5]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(6-oxaspiro[2.5]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Oxaspiro[2.5]octan-1-amine Hydrochloride: Shares the spirocyclic structure but differs in functional groups.

    1-Oxaspiro[2.5]octane-4,5,6,7,8-pentayl pentaacetate: Another spirocyclic compound with different substituents.

Uniqueness

1-(6-Oxaspiro[2.5]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(6-oxaspiro[2.5]octan-2-yl)-3-[(2S)-1,1,1-trifluoro-3-methylbutan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O2/c1-8(2)10(13(14,15)16)18-11(19)17-9-7-12(9)3-5-20-6-4-12/h8-10H,3-7H2,1-2H3,(H2,17,18,19)/t9?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBVNZJTVWDYBS-AXDSSHIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(F)(F)F)NC(=O)NC1CC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(F)(F)F)NC(=O)NC1CC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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